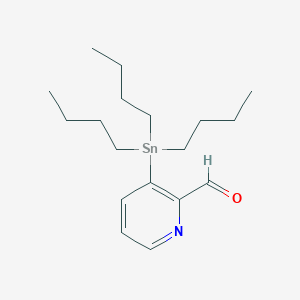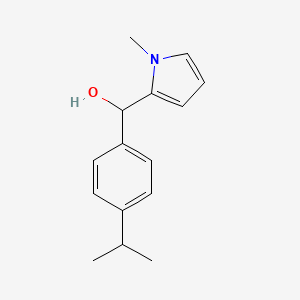
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol typically involves the reaction of 1-methyl-2-pyrrole with 4-isopropylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)carboxylic acid.
Reduction: this compound.
Substitution: 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)nitrobenzene.
科学研究应用
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
相似化合物的比较
Similar Compounds
- 1-Methyl-2-pyrrolyl-(4-tert-butylphenyl)methanol
- 1-Methyl-2-pyrrolyl-(4-methylphenyl)methanol
- 1-Methyl-2-pyrrolyl-(4-ethylphenyl)methanol
Uniqueness
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .
属性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
(1-methylpyrrol-2-yl)-(4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-4-10-16(14)3/h4-11,15,17H,1-3H3 |
InChI 键 |
XVLKQRNGNRJJIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CN2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)


![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
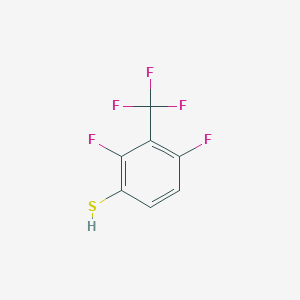
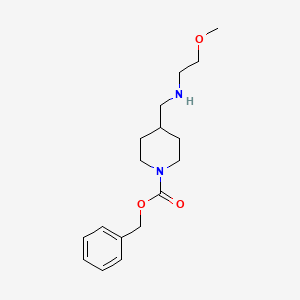
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
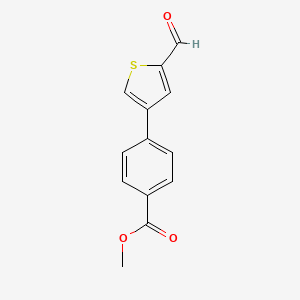
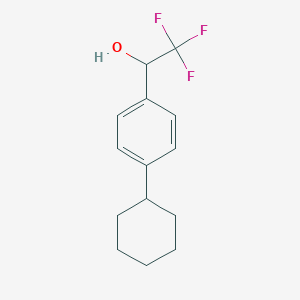
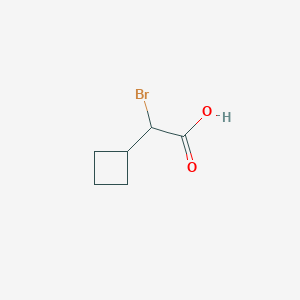
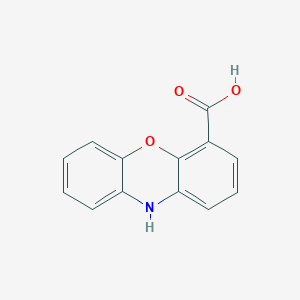
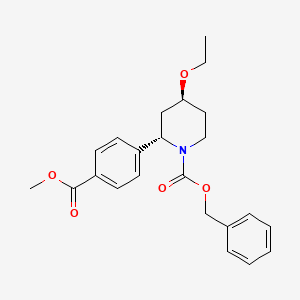
![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
